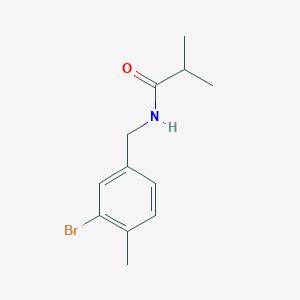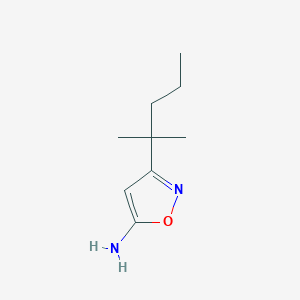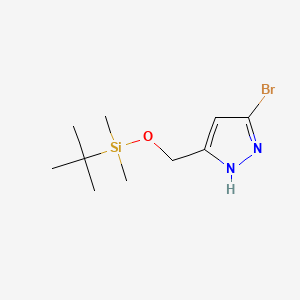
4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile is an organic compound with a complex structure that includes a chlorinated phenyl group, a methyl group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-2-methylphenol with a suitable thiol reagent to form the thioether linkage. This intermediate is then subjected to further reactions to introduce the benzonitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial process may vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Shares the chlorinated phenyl group but lacks the thioether and benzonitrile groups.
4-Chloro-2-methylphenylboronic acid: Contains a boronic acid group instead of the thioether and benzonitrile groups.
Uniqueness
4-(4-Chloro-2-methylphenylthio)-3-methylbenzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H12ClNS |
|---|---|
Molecular Weight |
273.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenyl)sulfanyl-3-methylbenzonitrile |
InChI |
InChI=1S/C15H12ClNS/c1-10-7-12(9-17)3-5-14(10)18-15-6-4-13(16)8-11(15)2/h3-8H,1-2H3 |
InChI Key |
QRGQIEDGJQXEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)SC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)









![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

